REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH3:9])[CH2:4]1.N1C=CC=CC=1.[Br:16]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(#N)C>[Br:16][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH3:9])[CH2:4]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCC1CN(CCC1)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.49 g
|
Type
|
reactant
|
Smiles
|
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 94 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 25° C.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a silica gel column (30×5 cm)
|
Type
|
WASH
|
Details
|
elution with dichloromethane, 35% diethyl ether in dichloromethane and 5–10% methanol in dichloromethane as the eluant
|
Reaction Time |
94 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1CN(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.13 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |